N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
Overview
Description
N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is also known as HNTA and is synthesized using a specific method that is discussed below. In
Scientific Research Applications
HNTA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. One of the primary applications of HNTA is as a potential anticancer agent. Studies have shown that HNTA has cytotoxic effects on cancer cells and can induce apoptosis, or programmed cell death, in these cells. HNTA has also been studied for its potential use as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of HNTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cell growth and survival. HNTA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. HNTA has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division.
Biochemical and Physiological Effects:
HNTA has been shown to have several biochemical and physiological effects. In vitro studies have shown that HNTA can induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. HNTA has also been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines that are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using HNTA in lab experiments is its potential as an anticancer agent. HNTA has been shown to have cytotoxic effects on cancer cells and can induce apoptosis in these cells. Another advantage of using HNTA in lab experiments is its potential as an antifungal and antibacterial agent. HNTA has been shown to inhibit the growth of fungi and bacteria.
One of the limitations of using HNTA in lab experiments is its potential toxicity. HNTA has been shown to have cytotoxic effects on normal cells as well as cancer cells. Another limitation of using HNTA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on HNTA. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method to improve the yield and purity of HNTA, as well as investigating its efficacy in vivo. Another direction is to investigate its potential as an antifungal and antibacterial agent. Studies could focus on identifying the mechanism of action of HNTA against fungi and bacteria, as well as optimizing the synthesis method to improve its solubility in aqueous solutions. Finally, research could investigate the potential of HNTA as an anti-inflammatory agent, as well as its potential in other scientific fields such as neuroscience and immunology.
properties
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c22-14-8-12(21(24)25)6-7-13(14)18-15(23)9-26-16-17-10-20(19-16)11-4-2-1-3-5-11/h1-8,10,22H,9H2,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYJCELSVCBHRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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